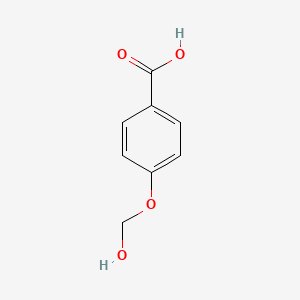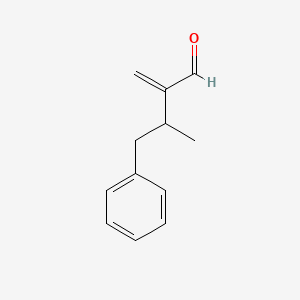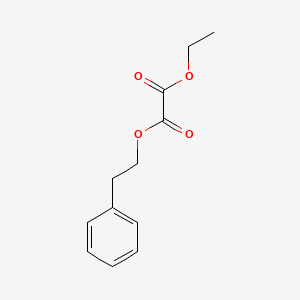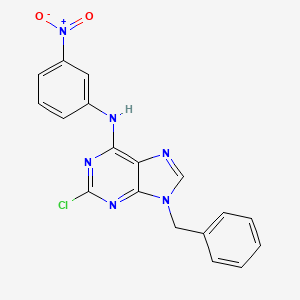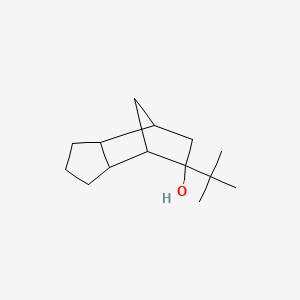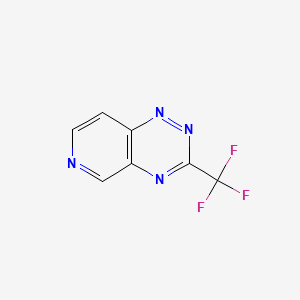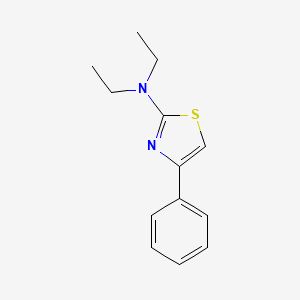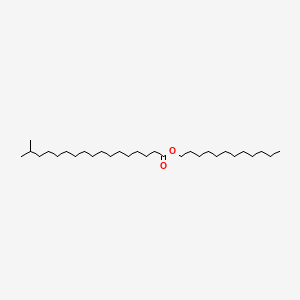
5-((Z)-tridec-8-en-1-yl)resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Z)-tridec-8-en-1-yl)resorcinol: is a chemical compound that belongs to the resorcinol family. Resorcinols are a type of dihydroxybenzene, characterized by two hydroxyl groups attached to a benzene ring. This particular compound features a long aliphatic chain with a double bond, making it unique among resorcinol derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Z)-tridec-8-en-1-yl)resorcinol typically involves the alkylation of resorcinol with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various alkylated or acylated resorcinol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.
Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: Another dihydroxybenzene with hydroxyl groups in the para position.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position.
Uniqueness: 5-((Z)-tridec-8-en-1-yl)resorcinol is unique due to its long aliphatic chain with a double bond, which imparts distinct physical and chemical properties compared to other resorcinol derivatives. This structural feature enhances its ability to interact with lipid membranes and proteins, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
62897-10-3 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5- |
InChI-Schlüssel |
ILUMNMFPGSFYMK-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


